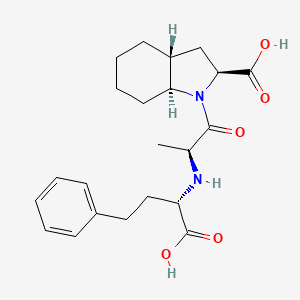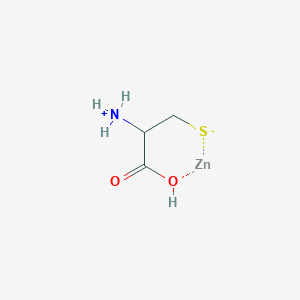
2-azaniumyl-3-hydroxy-3-oxopropane-1-thiolate;zinc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-azaniumyl-3-hydroxy-3-oxopropane-1-thiolate;zinc is a zinc complex with a unique structure that includes both amino and thiolate groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of zinc, an essential trace element, adds to its significance as zinc plays a crucial role in numerous biological processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-azaniumyl-3-hydroxy-3-oxopropane-1-thiolate;zinc typically involves the reaction of zinc salts with appropriate thiolate and amino acid derivatives. One common method includes the reaction of zinc acetate dihydrate with a thiolate compound under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, and the pH is carefully monitored to ensure the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction parameters. Purification steps such as crystallization or chromatography may be employed to obtain the final product.
化学反応の分析
Types of Reactions
2-azaniumyl-3-hydroxy-3-oxopropane-1-thiolate;zinc can undergo various chemical reactions, including:
Oxidation: The thiolate group can be oxidized to form disulfides or sulfonates.
Reduction: The compound can be reduced under specific conditions to yield different zinc complexes.
Substitution: The amino and thiolate groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonates.
Reduction: Reduced zinc complexes.
Substitution: Substituted amino or thiolate derivatives.
科学的研究の応用
2-azaniumyl-3-hydroxy-3-oxopropane-1-thiolate;zinc has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including cross-coupling and cycloaddition reactions.
Biology: Investigated for its role in enzyme activity and as a potential therapeutic agent due to its zinc content.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of corrosion inhibitors and as a component in advanced materials.
作用機序
The mechanism of action of 2-azaniumyl-3-hydroxy-3-oxopropane-1-thiolate;zinc involves its interaction with biological molecules through its zinc ion. Zinc can coordinate with various ligands, influencing enzyme activity and stabilizing protein structures. The thiolate group can participate in redox reactions, contributing to the compound’s biological activity.
類似化合物との比較
Similar Compounds
- 2-amino-3-hydroxy-3-oxopropane-1-thiolate;zinc
- 2-hydroxy-3-oxopropane-1-thiolate;zinc
Uniqueness
2-azaniumyl-3-hydroxy-3-oxopropane-1-thiolate;zinc is unique due to the presence of both amino and thiolate groups, which provide distinct reactivity and coordination properties. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to similar compounds that may lack one of these functional groups.
特性
分子式 |
C3H7NO2SZn |
|---|---|
分子量 |
186.5 g/mol |
IUPAC名 |
2-azaniumyl-3-hydroxy-3-oxopropane-1-thiolate;zinc |
InChI |
InChI=1S/C3H7NO2S.Zn/c4-2(1-7)3(5)6;/h2,7H,1,4H2,(H,5,6); |
InChIキー |
UHXXJVYBIFPFFQ-UHFFFAOYSA-N |
正規SMILES |
C(C(C(=O)O)[NH3+])[S-].[Zn] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,4aR,6S,7R,8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol](/img/structure/B10826162.png)
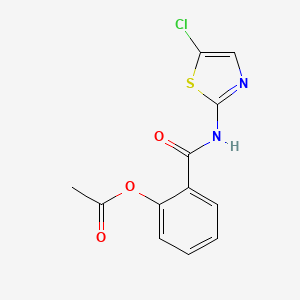
![Disodium;[3-[5-[2-[[1-(1-methylpyrazol-3-yl)sulfonylpiperidin-3-yl]amino]pyrimidin-5-yl]imidazo[2,1-b][1,3]oxazol-6-yl]phenoxy]methyl phosphate](/img/structure/B10826178.png)
![N-[3-bromo-5-(trifluoromethyl)phenyl]-4-(pyridin-4-ylmethyl)phthalazin-1-amine](/img/structure/B10826180.png)
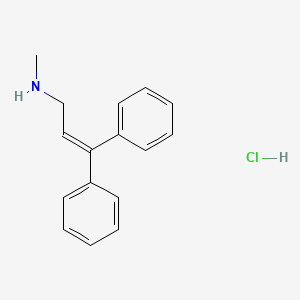
![sodium;(2S)-3-[4-[(7-fluoroquinolin-2-yl)methoxy]phenyl]-2-(quinoline-2-carbonylamino)propanoate](/img/structure/B10826190.png)

![(8R,9S,10S)-10-[(dimethylamino)methyl]-N-(4-methoxyphenyl)-9-[4-(2-phenylethynyl)phenyl]-1,6-diazabicyclo[6.2.0]decane-6-carboxamide](/img/structure/B10826210.png)

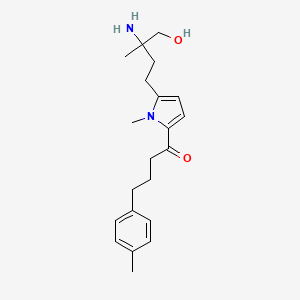
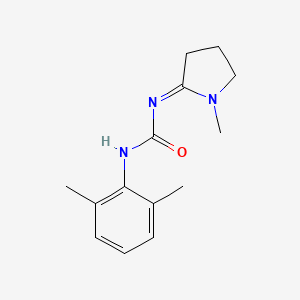
![[(2S)-1-[[(2R,5S)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-fluoro-5-methyloxolan-2-yl]methoxy]-1-oxopropan-2-yl] (2S)-2-amino-3-methylbutanoate](/img/structure/B10826240.png)
